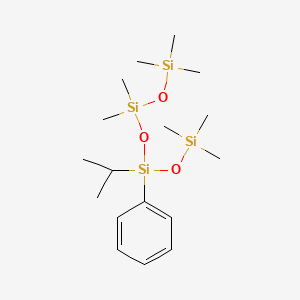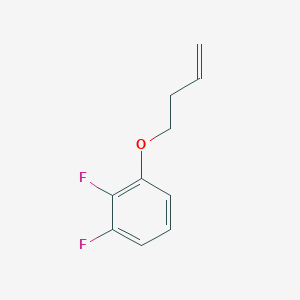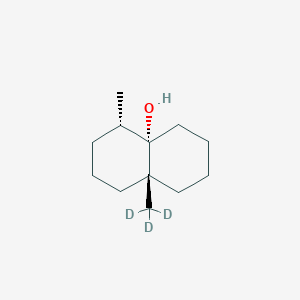
Poly(2-phenylpropyl)methylsiloxane 1000cs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(2-phenylpropyl)methylsiloxane 1000cs is a type of siloxane polymer, also known as silicone. It is characterized by the presence of phenyl and propyl groups in its molecular structure, which contribute to its unique properties. This compound is known for its high viscosity, with a viscosity rating of 1000 centistokes (cSt), indicating its thick and less fluid nature .
Preparation Methods
The synthesis of Poly(2-phenylpropyl)methylsiloxane 1000cs involves the polymerization of siloxane monomers. The process typically includes the following steps:
Chemical Reactions Analysis
Poly(2-phenylpropyl)methylsiloxane 1000cs can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, which can lead to the formation of silanol groups.
Reduction: Reduction reactions can break down the polymer into smaller fragments.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Poly(2-phenylpropyl)methylsiloxane 1000cs has a wide range of applications in scientific research, including:
Biology: Its biocompatibility makes it suitable for use in medical devices and implants.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a lubricant, sealant, and in the production of high-temperature resistant materials.
Mechanism of Action
The mechanism of action of Poly(2-phenylpropyl)methylsiloxane 1000cs involves its interaction with various molecular targets and pathways. The phenyl and propyl groups in its structure contribute to its hydrophobic nature, allowing it to form stable interactions with hydrophobic surfaces. This property is particularly useful in applications like lubrication and sealing, where it provides a protective barrier against moisture and other environmental factors .
Comparison with Similar Compounds
Poly(2-phenylpropyl)methylsiloxane 1000cs can be compared with other similar siloxane polymers, such as:
Poly(dimethylsiloxane): Known for its lower viscosity and higher flexibility.
Poly(phenylmethylsiloxane): Similar in structure but lacks the propyl group, resulting in different physical properties.
Poly(ethylmethylsiloxane): Contains ethyl groups instead of phenyl, leading to variations in chemical reactivity and applications.
This compound stands out due to its unique combination of phenyl and propyl groups, which provide a balance of hydrophobicity and viscosity, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C17H36O3Si4 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
dimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C17H36O3Si4/c1-16(2)24(19-22(6,7)8,17-14-12-11-13-15-17)20-23(9,10)18-21(3,4)5/h11-16H,1-10H3 |
InChI Key |
WFOYEJFGADXWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)


![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)




